molecular formula C21H27N3O4S B388291 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B388291
M. Wt: 417.5g/mol
InChI Key: RTLUQJYLPPRDGU-UHFFFAOYSA-N
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Description

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a methanesulfonamide moiety, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenol derivatives, while reduction of the sulfonamide group produces amine derivatives .

Scientific Research Applications

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is unique due to its specific structural features, such as the combination of a piperazine ring with a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C21H27N3O4S/c1-17-8-10-18(11-9-17)24(29(3,26)27)16-21(25)23-14-12-22(13-15-23)19-6-4-5-7-20(19)28-2/h4-11H,12-16H2,1-3H3

InChI Key

RTLUQJYLPPRDGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C

Origin of Product

United States

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